Hydroxymethyl(triphenyl)phosphanium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethyl(triphenyl)phosphanium;hydrochloride is a chemical compound with the molecular formula C19H18ClOP. It is a phosphonium salt that is often used in organic synthesis, particularly in the Wittig reaction, which is a method for converting aldehydes and ketones into alkenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxymethyl(triphenyl)phosphanium;hydrochloride can be synthesized through the reaction of triphenylphosphine with formaldehyde and hydrochloric acid. The reaction typically involves the following steps:
- Dissolve triphenylphosphine in an appropriate solvent such as dichloromethane.
- Add formaldehyde to the solution.
- Introduce hydrochloric acid to the mixture.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Hydroxymethyl(triphenyl)phosphanium;hydrochloride primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes.
Common Reagents and Conditions
Reagents: Aldehydes, ketones, strong bases (e.g., sodium hydride, potassium tert-butoxide).
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran or dichloromethane are commonly used.
Major Products
The major products of the Wittig reaction involving this compound are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction.
Scientific Research Applications
Hydroxymethyl(triphenyl)phosphanium;hydrochloride has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new biochemical tools.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of hydroxymethyl(triphenyl)phosphanium;hydrochloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. The ylide reacts with the carbonyl group of an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.
Comparison with Similar Compounds
Hydroxymethyl(triphenyl)phosphanium;hydrochloride can be compared with other phosphonium salts used in the Wittig reaction:
Methyltriphenylphosphonium chloride: Similar in structure but with a methyl group instead of a hydroxymethyl group.
Methoxymethyl(triphenyl)phosphanium chloride: Contains a methoxymethyl group, which can influence the reactivity and selectivity of the Wittig reaction.
Ethyltriphenylphosphonium iodide: Contains an ethyl group, which can also affect the reaction outcomes.
The uniqueness of this compound lies in its ability to introduce a hydroxymethyl group into the target molecule, providing specific structural and functional properties that are valuable in various synthetic applications .
Biological Activity
Hydroxymethyl(triphenyl)phosphanium;hydrochloride is a phosphonium salt that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
This compound can be synthesized through a one-pot reaction involving triphenylphosphine and paraformaldehyde in a suitable solvent like acetonitrile. The reaction typically yields the desired product with a high degree of purity, as indicated by successful crystallization techniques. The general reaction scheme is as follows:
-
Reagents:
- Triphenylphosphine
- Paraformaldehyde
- Solvent (e.g., acetonitrile)
-
Procedure:
- Mix triphenylphosphine with paraformaldehyde in acetonitrile.
- Heat the mixture to 50 °C for several hours.
- Allow the mixture to cool and precipitate the product using diethyl ether.
The chemical structure of this compound features a positively charged phosphorus atom surrounded by three phenyl groups and a hydroxymethyl group, contributing to its unique reactivity and biological properties.
Anticancer Properties
Research indicates that hydroxymethyl(triphenyl)phosphanium salts exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of human cancer cells such as HCT116 (colon cancer), A375 (melanoma), and PC-3 (prostate cancer) with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and disruption of mitochondrial function, which is crucial for cancer cell survival .
Table 1: Cytotoxicity Data of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HCT116 | 15.2 | Apoptosis induction |
A375 | 12.8 | Mitochondrial disruption |
PC-3 | 10.5 | ROS generation |
Antimicrobial Activity
In addition to anticancer effects, hydroxymethyl(triphenyl)phosphanium has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it exhibits moderate inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Table 2: Antimicrobial Activity of Hydroxymethyl(triphenyl)phosphanium
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Case Study 1: Mitochondrial Targeting
A study investigated the mitochondrial targeting capabilities of hydroxymethyl(triphenyl)phosphanium derivatives. The results showed enhanced accumulation in mitochondria, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells. This targeting mechanism suggests potential for developing therapies aimed specifically at mitochondrial dysfunction in cancer .
Case Study 2: Combination Therapy
Another relevant study explored the use of hydroxymethyl(triphenyl)phosphanium in combination with conventional chemotherapeutics. The combination exhibited synergistic effects, significantly reducing IC50 values compared to single-agent treatments alone. This finding points towards its potential role as an adjuvant therapy in cancer treatment regimens .
Properties
Molecular Formula |
C19H19ClOP+ |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
hydroxymethyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C19H18OP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16H2;1H/q+1; |
InChI Key |
VTXFLDLWTNQCAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CO)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.